molecular formula C11H14F3N3 B1404193 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane CAS No. 958694-16-1

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Cat. No. B1404193
M. Wt: 245.24 g/mol
InChI Key: GIYSAKCXGMEULM-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines are a class of compounds that have been widely used in the pharmaceutical and agrochemical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Structural Studies

  • 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane derivatives have been involved in the convergent synthesis of biologically significant classes of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives. These syntheses utilize aromatic aldehydes, ketones, and ethane-1,2-diamine and are promoted by effective catalysts like l-phenylalanine triflate through intermolecular annulation, accommodating a variety of functional groups with excellent yields (Jiang et al., 2017).
  • The structure of compounds like 1,4-diazepines has been a subject of research, with studies detailing the crystal structures of various derivatives and discussing their conformational characteristics and intramolecular interactions. For instance, the title compound, a methyl ester of the adduct of intramolecular Diels–Alder reaction between maleic anhydride and 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, exhibits a unique pentacyclic system in its structure (Toze et al., 2011).

Catalytic Processes and Chemical Reactivity

  • The diazepane derivatives have been utilized in the synthesis of iron(II) complexes, showcasing their potential in forming complexes with varied geometries and magnetic properties, which could be pivotal in advanced magnetic and catalytic applications (Schmidt et al., 2013).
  • Furthermore, these compounds have been implicated in catalytic processes, such as the fixation of atmospheric CO2. Nickel(II) complexes of diazepane-based ligands have been synthesized and shown to effectively catalyze the transformation of atmospheric CO2 and epoxides into cyclic carbonates, highlighting their potential in carbon capture and utilization strategies (Muthuramalingam et al., 2021).

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-8-16-4-2-10(9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYSAKCXGMEULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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